4-Bromo-6-methoxypicolinaldehyde
Description
4-Bromo-6-methoxypicolinaldehyde (CAS: 1060806-52-1) is a halogenated pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Its structure features a bromine atom at the 4-position, a methoxy group at the 6-position, and an aldehyde functional group on the pyridine ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive aldehyde group and electron-withdrawing substituents, which enable diverse functionalization pathways.
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
4-bromo-6-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3 |
InChI Key |
ISOMXPAKDNLXDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-6-methoxypicolinaldehyde (CAS: 269058-49-3)
- Molecular Formula: C₇H₆BrNO₂ (identical to 4-Bromo-6-methoxypicolinaldehyde)
- Molecular Weight : 216.03 g/mol
- Key Differences: The bromine substituent is at the 3-position instead of the 4-position.
- Applications : Similar utility in medicinal chemistry, but regioselectivity in reactions may differ due to bromine placement .
5-Bromo-3-methoxypicolinaldehyde
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight : 216.03 g/mol
- Key Differences :
- Bromine at the 5-position and methoxy at the 3-position .
- The altered substituent positions influence steric and electronic effects, which could modulate binding affinity in catalyst systems or drug-receptor interactions.
- Applications : Used in heterocyclic synthesis, particularly for ligands in coordination chemistry .
6-Amino-4-bromopicolinaldehyde (CAS: 1289032-95-6)
- Molecular Formula : C₆H₅BrN₂O
- Molecular Weight : 201.02 g/mol
- Key Differences: Replaces the methoxy group with an amino group (-NH₂) at the 6-position. The amino group increases nucleophilicity, enabling different reaction pathways (e.g., Schiff base formation).
- Applications: Valuable in synthesizing amino-functionalized heterocycles for agrochemicals or fluorescent probes .
4-Bromo-5-methylpicolinic Acid (CAS: 1211526-84-9)
- Molecular Formula: C₇H₆BrNO₂
- Molecular Weight : 216.03 g/mol
- Key Differences :
- Substitutes the aldehyde group with a carboxylic acid (-COOH) and adds a methyl group at the 5-position.
- The carboxylic acid enhances solubility in polar solvents and enables salt formation.
- Applications : Used in metal-organic frameworks (MOFs) and as a ligand in asymmetric catalysis .
Comparative Analysis Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 1060806-52-1 | C₇H₆BrNO₂ | 216.03 | Br (4), OCH₃ (6), CHO (2) | Aldehyde, Methoxy, Br | Pharmaceutical intermediates |
| 3-Bromo-6-methoxypicolinaldehyde | 269058-49-3 | C₇H₆BrNO₂ | 216.03 | Br (3), OCH₃ (6), CHO (2) | Aldehyde, Methoxy, Br | Regioselective synthesis |
| 5-Bromo-3-methoxypicolinaldehyde | Not available | C₇H₆BrNO₂ | 216.03 | Br (5), OCH₃ (3), CHO (2) | Aldehyde, Methoxy, Br | Coordination chemistry ligands |
| 6-Amino-4-bromopicolinaldehyde | 1289032-95-6 | C₆H₅BrN₂O | 201.02 | Br (4), NH₂ (6), CHO (2) | Aldehyde, Amino, Br | Agrochemical intermediates |
| 4-Bromo-5-methylpicolinic Acid | 1211526-84-9 | C₇H₆BrNO₂ | 216.03 | Br (4), CH₃ (5), COOH (2) | Carboxylic acid, Br | MOFs, Catalysis |
Research Findings and Implications
- Electronic Effects: Bromine and methoxy groups in this compound create an electron-deficient pyridine ring, favoring electrophilic aromatic substitution at specific positions. In contrast, amino-substituted analogs (e.g., 6-Amino-4-bromopicolinaldehyde) enhance electron density, promoting nucleophilic reactions .
- Steric Considerations : Methyl or methoxy groups at the 5- or 6-positions influence steric hindrance. For example, 4-Bromo-5-methylpicolinic acid’s methyl group may restrict access to the carboxylic acid in catalytic applications .
- Synthetic Utility : The aldehyde group in this compound is pivotal for condensation reactions (e.g., forming hydrazones or imines), while carboxylic acid derivatives are more suited for coordination chemistry .
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